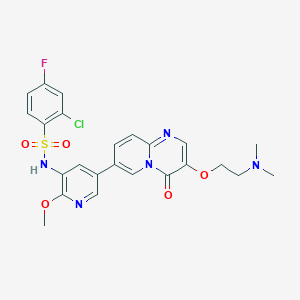![molecular formula C24H27N7O B11932561 trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)
trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-4181366 is a selective and highly potent inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including diabetes and neurodegenerative disorders such as Alzheimer’s disease .
Preparation Methods
The synthesis of PF-4181366 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
- Formation of the pyrazolo[3,4-d]pyrimidin-4-one core structure.
- Introduction of the cyclopentyl group.
- Addition of the pyrrolidinyl and quinoxalinylmethyl groups.
The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
PF-4181366 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of PDE9A in cGMP signaling pathways.
Biology: Investigated for its effects on cellular functions and signaling mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diabetes, Alzheimer’s disease, and other neurodegenerative disorders
Mechanism of Action
PF-4181366 exerts its effects by inhibiting the activity of PDE9A, leading to an increase in cGMP levels. This elevation in cGMP can modulate various physiological processes, including vasodilation, platelet aggregation, and neuronal signaling. The compound specifically targets the catalytic domain of PDE9A, preventing the hydrolysis of cGMP and thereby enhancing its signaling effects .
Comparison with Similar Compounds
PF-4181366 is compared with other PDE9A inhibitors such as BAY73-6691, PF-04447943, and compounds 3r and 28s. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. PF-4181366 is noted for its high potency and selectivity, making it a unique and valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H27N7O |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-cyclopentyl-6-[(3R,4R)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m0/s1 |
InChI Key |
SNCRCEGCQVMUBS-KXBFYZLASA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


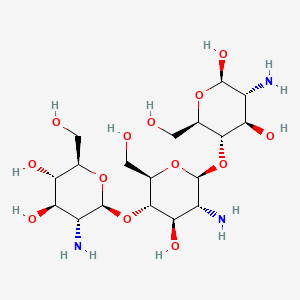

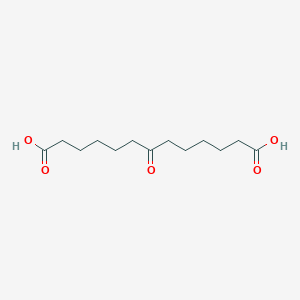

![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)

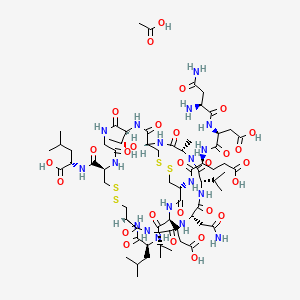
![(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide](/img/structure/B11932518.png)


![(2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11932533.png)
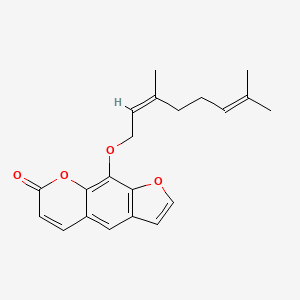
![6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11932539.png)
